4-[(2-Ethoxybenzoyl)amino]benzoic acid
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Overview
Description
Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- is an organic compound with the molecular formula C16H15NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethoxybenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- typically involves the reaction of 4-aminobenzoic acid with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used in the presence of a suitable solvent like ethanol or water.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- with various functional groups on the benzene ring.
Nucleophilic Substitution: Compounds where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: 4-aminobenzoic acid and 2-ethoxybenzoic acid.
Scientific Research Applications
Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- can be compared with other similar compounds, such as:
4-aminobenzoic acid: This compound is a precursor in the synthesis of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- and has similar chemical properties.
2-ethoxybenzoic acid: Another related compound that shares the ethoxybenzoyl group.
Benzoic acid derivatives: Various derivatives of benzoic acid with different substituents on the benzene ring.
The uniqueness of Benzoic acid, 4-[(2-ethoxybenzoyl)amino]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
10263-71-5 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[(2-ethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-2-21-14-6-4-3-5-13(14)15(18)17-12-9-7-11(8-10-12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
RHPRLVWWHQYUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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